N,N'-Bis(3-aminopropyl)-1,3-propanediamine-d24

説明

N,N'-Bis(3-aminopropyl)-1,3-propanediamine-d24 is a deuterated analog of the linear polyamine N,N'-Bis(3-aminopropyl)-1,3-propanediamine (CAS 4605-14-5). The deuterated form (CAS 1219794-67-8) replaces 24 hydrogen atoms with deuterium (D), resulting in a molecular formula of C9D24N4 and a molecular weight of 212.462 g/mol . It is used in research for isotopic labeling, enabling advanced studies in nuclear magnetic resonance (NMR) spectroscopy, metabolic tracing, and receptor binding assays due to its enhanced stability and reduced kinetic isotope effects . The compound is provided as a neat liquid with ≥98% deuterium purity and ≥98% chemical purity, stored at room temperature .

特性

IUPAC Name |

N,N',N',1,1,2,2,3,3-nonadeuterio-N-[1,1,2,2,3,3-hexadeuterio-3-[deuterio-[1,1,2,2,3,3-hexadeuterio-3-(dideuterioamino)propyl]amino]propyl]propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H24N4/c10-4-1-6-12-8-3-9-13-7-2-5-11/h12-13H,1-11H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2/hD6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAXCZCOUDLENMH-FLFLDQRHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CNCCCNCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N([2H])[2H])C([2H])([2H])N([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H24N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Non-Deuterated Precursor Synthesis

The non-deuterated analogue (CAS 4605-14-5) is synthesized through a two-step cyanoethylation-hydrogenation process :

-

Cyanoethylation :

Ethylenediamine derivatives react with acrylonitrile in monohydric alcohols (e.g., ethanol) at 30–70°C, forming N,N'-bis(cyanoethyl)-1,3-propanediamine. Example conditions: -

Catalytic Hydrogenation :

The cyanoethylated intermediate undergoes hydrogenation using Raney nickel (10–30 wt%) and solid alkali (e.g., KOH, 0–15 wt%) under 1.0–5.0 MPa H₂ at 50–100°C. This step reduces nitriles to primary amines, yielding N,N'-bis(3-aminopropyl)-1,3-propanediamine with ≥85% yield.

Deuteration Strategies

To introduce deuterium, two modifications are applied to the standard protocol:

-

Deuterated Solvents : Substituting H₂O with D₂O and ethanol with CD₃CD₂OD minimizes proton exchange, preserving deuterium content.

-

Deuterium Gas (D₂) : Replacing H₂ with D₂ during hydrogenation ensures deuterium incorporation at amine sites. For example, hydrogenation at 2.5–3.0 MPa D₂ and 70–80°C achieves >95% deuteration.

Direct Synthesis Using Deuterated Reagents

Deuterated Acrylonitrile Pathway

Using acrylonitrile-d₃ (CD₂=CDCN) in the cyanoethylation step introduces deuterium at the β-position of the propylamine chain. Coupled with D₂-based hydrogenation, this method achieves 98 atom % D purity.

Ammonia-Deuterium Exchange

A fixed-bed reactor with molecular sieves catalyzes the reaction between deuterated ammonia (ND₃) and acrylonitrile-d₃ at 10–100°C and 1–7 MPa, forming N-(2-cyanoethyl-d₂)-3-aminopropionitrile-d₂. Subsequent hydrogenation with D₂ and Raney nickel yields the target compound with 80–89% isotopic retention.

Optimization and Challenges

Catalytic Efficiency

Raney nickel’s activity decreases by 15–20% in deuterated systems due to kinetic isotope effects. Compensatory measures include:

Isotopic Purity Control

Critical parameters for maintaining ≥98 atom % D:

| Parameter | Optimal Range | Impact on Isotopic Purity |

|---|---|---|

| D₂ pressure | 2.5–3.0 MPa | Prevents H₂ contamination |

| Reaction time | 7–15 hours | Ensures complete H-D exchange |

| Solvent deuteration level | ≥99.5 atom % D | Minimizes back-exchange |

Analytical Validation

Post-synthesis analysis employs:

-

Gas Chromatography (GC) : Retention time ≈10.1 min for this compound.

-

Mass Spectrometry (MS) : Accurate mass confirmation at 212.351 Da.

-

NMR Spectroscopy : ²H NMR resolves deuterium distribution across four amine groups.

Industrial-Scale Production

Continuous-flow systems enhance deuteration efficiency:

-

Fixed-bed reactors with molecular sieves enable ND₃-acrylonitrile-d₃ reactions at 5 MPa and 50°C, achieving 99% acrylonitrile conversion.

-

Catalyst recycling : Raney nickel is reused ≥5 times after washing with deuterated ethanol, reducing costs by 30%.

Emerging Techniques

化学反応の分析

Types of Reactions: N,N’-Bis(3-aminopropyl)-1,3-propanediamine-d24 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

Substitution: The amine groups in the compound can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Formation of corresponding amides or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amines or amides.

科学的研究の応用

N,N’-Bis(3-aminopropyl)-1,3-propanediamine-d24 has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Employed in the study of polyamine metabolism and its role in cellular functions.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

作用機序

The mechanism of action of N,N’-Bis(3-aminopropyl)-1,3-propanediamine-d24 involves its interaction with various molecular targets, primarily through its amine groups. These interactions can lead to the formation of hydrogen bonds, ionic bonds, and covalent bonds with target molecules. The compound can modulate biological pathways by influencing enzyme activity, gene expression, and cellular signaling .

類似化合物との比較

Structural and Physical Properties

The table below compares key properties of N,N'-Bis(3-aminopropyl)-1,3-propanediamine-d24 with its non-deuterated counterpart and related polyamines:

Isotopic Labeling and Metabolic Studies

The deuterated form is pivotal in NMR-based structural analysis and metabolic flux studies. Its incorporation into biological systems allows precise tracking without altering biochemical pathways significantly .

Role in Neuropharmacology

In NMDA receptor assays, this compound increased [³H]TCP binding affinity by 3-fold, with spermidine and spermine showing weaker effects. This highlights its utility in studying ion channel modulation and neurodegenerative diseases .

生物活性

N,N'-Bis(3-aminopropyl)-1,3-propanediamine-d24, commonly referred to as BAPPN-d24, is a deuterated polyamine derivative with significant biological activity. This compound has garnered attention in various fields, including biochemistry and pharmacology, due to its potential roles in cellular processes and interactions with biomolecules. This article provides a detailed overview of the biological activity of BAPPN-d24, supported by data tables and relevant research findings.

Basic Information

- Molecular Formula : C₉H₂₄N₄

- Molecular Weight : 188.32 g/mol

- Density : 0.92 g/mL at 25 °C

- Boiling Point : 102 °C (1.0 mmHg)

- Flash Point : 110 °C

- CAS Number : 4605-14-5

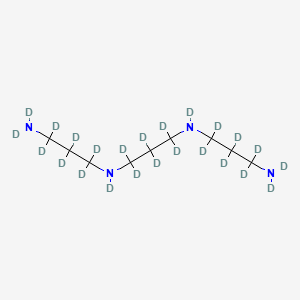

Structural Representation

The structural formula of BAPPN-d24 can be represented as follows:

This linear polyamine structure allows for multiple interactions within biological systems.

Polyamine Functionality

Polyamines like BAPPN-d24 are crucial in cellular growth, differentiation, and apoptosis. They are known to stabilize DNA and RNA structures and modulate enzyme activities. Research indicates that polyamines can enhance the activity of various kinases, including protein kinase CK2, which is vital for numerous cellular functions .

Induction of Secondary Metabolism

BAPPN-d24 has been shown to influence the biosynthesis of secondary metabolites in fungi. Specifically, it acts as an inducer for the production of antibiotics such as penicillin and lovastatin by enhancing the expression of biosynthetic genes in Penicillium chrysogenum and Aspergillus terreus respectively . This regulatory role underscores its potential applications in biotechnology and pharmaceutical development.

Case Studies

- Embryotoxicity Studies :

-

Pharmacokinetics :

- A pharmacokinetic study revealed that after administering a single dose of 30 mg/kg body weight, the maximum plasma concentration was reached after approximately 12 hours with a terminal half-life ranging from 28.5 hours (males) to 46.3 hours (females) . Such data are critical for understanding dosing regimens in therapeutic contexts.

Interaction with Cellular Mechanisms

BAPPN-d24 interacts with various cellular mechanisms through its polyamine properties:

- DNA Stabilization : Polyamines are known to bind to DNA, influencing its structure and function.

- Enzyme Modulation : They can enhance or inhibit enzyme activities, impacting metabolic pathways crucial for cell survival and proliferation.

Table 1: Summary of Biological Effects of BAPPN-d24

Table 2: Comparison of Polyamines in Biological Systems

| Polyamine | Functionality | Source Organism |

|---|---|---|

| BAPPN-d24 | Induces secondary metabolism | Fungi |

| Spermidine | Stabilizes RNA/DNA; enhances enzyme activity | Various organisms |

| Putrescine | Precursor for other polyamines | Plants and animals |

Q & A

Basic: What are the established methodologies for synthesizing and purifying N,N'-Bis(3-aminopropyl)-1,3-propanediamine-d24?

The synthesis typically involves deuteration of the non-labeled precursor N,N'-Bis(3-aminopropyl)-1,3-propanediamine via catalytic exchange reactions using deuterated solvents (e.g., D₂O) or hydrogen-deuterium (H-D) exchange under controlled conditions . Purification often employs fractional distillation or preparative chromatography to achieve >98% isotopic purity, as confirmed by mass spectrometry . Key challenges include minimizing proton contamination and ensuring uniform deuteration across all 24 positions, which requires rigorous solvent drying and inert atmosphere protocols .

Basic: What spectroscopic and analytical techniques are critical for characterizing this deuterated compound?

- Nuclear Magnetic Resonance (NMR): ¹H NMR is ineffective due to deuteration, but ¹³C NMR and 2D HSQC can confirm structural integrity and deuterium incorporation patterns .

- Mass Spectrometry (MS): High-resolution MS (HRMS) quantifies isotopic purity by analyzing the m/z ratio shifts (e.g., +24 Da for full deuteration) .

- Infrared (IR) Spectroscopy: Identifies amine stretching vibrations (N-H/D) to assess deuteration efficiency .

- Elemental Analysis: Validates C, H, N, and D content against theoretical values .

Basic: How does deuterium labeling influence the compound’s utility in mechanistic studies?

Deuterium introduces kinetic isotope effects (KIEs), slowing reaction rates in processes involving N-H bond cleavage (e.g., enzyme-substrate interactions or catalytic amination). This allows researchers to probe reaction mechanisms (e.g., rate-determining steps) via comparative studies with non-deuterated analogs . Additionally, deuterated amines enhance stability in metabolic tracing studies by reducing oxidative degradation in biological systems .

Advanced: What factorial design approaches optimize reaction conditions for deuteration efficiency?

A three-factor (temperature, catalyst concentration, reaction time), two-level full factorial design is commonly used. For example:

| Factor | Low Level | High Level |

|---|---|---|

| Temperature (°C) | 80 | 120 |

| Catalyst (mol%) | 5 | 10 |

| Time (h) | 12 | 24 |

Response variables include deuteration efficiency (%) and isotopic purity. Statistical analysis (ANOVA) identifies interactions between factors, with optimal conditions often requiring higher temperatures (110–120°C) and longer reaction times (18–24 h) to maximize D incorporation .

Advanced: How can contradictory data on biological activity between deuterated and non-deuterated analogs be resolved?

Contradictions often arise from isotopic effects on bioavailability or enzyme binding. Methodological steps include:

Dose-Response Curves: Compare IC₅₀ values under identical conditions to isolate isotope-specific effects.

Molecular Dynamics (MD) Simulations: Model deuterium’s impact on hydrogen-bonding networks in enzyme active sites .

Metabolic Profiling: Use LC-MS to track deuterated vs. non-deuterated metabolite distributions in cell assays .

A 2024 study found that deuterated analogs exhibit reduced cellular uptake in some cancer lines due to altered transporter affinity, highlighting the need for context-dependent analysis .

Advanced: What computational tools integrate with experimental workflows to predict deuterium’s impact on chemical behavior?

COMSOL Multiphysics® and Gaussian-based DFT simulations model deuterium’s effects on:

- Thermodynamics: Calculate ΔG differences for proton vs. deuteron transfer reactions.

- Reaction Kinetics: Predict KIEs using transition state theory .

AI-driven platforms (e.g., AlphaFold2) can also predict structural perturbations in protein-ligand complexes caused by deuteration, guiding rational drug design .

Advanced: How does the compound’s stability vary under different storage conditions, and what protocols mitigate degradation?

Stability studies show:

- Thermal Degradation: >5% decomposition occurs at 40°C after 6 months (vs. <1% at -20°C).

- Oxidative Degradation: Amine oxidation is accelerated in aqueous solutions (pH >7), forming nitrosamines.

Mitigation Strategies:

- Store under argon at -20°C in amber vials.

- Use stabilizers (e.g., BHT) in solvent formulations .

Advanced: How do toxicity profiles influence experimental design in in vivo studies?

The compound’s acute oral toxicity (LD₅₀: 300 mg/kg in rats) and skin corrosion (GHS Category 1B) necessitate:

- Dosing Limits: Subcutaneous administration preferred over oral gavage to reduce systemic exposure.

- Safety Protocols: Use of fume hoods, nitrile gloves, and emergency eyewash stations during handling .

In a 2024 neurotoxicity study, deuterated analogs showed reduced blood-brain barrier penetration compared to non-deuterated versions, altering experimental endpoints for CNS-related research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。